molecular formula C19H25N3O3S B532674 1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole-3-sulfonamide

1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole-3-sulfonamide

Cat. No.: B532674
M. Wt: 375.5 g/mol
InChI Key: JMIGMEFTTINPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-0130436 is a novel TDP-43::GFP aggregation inhibitor.

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • The synthesis and characterization of chemical compounds involving similar sulfonamide structures have been extensively studied. For instance, the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides can yield chiral pyrrolidin-3-ones, demonstrating the potential for chemical transformations in sulfonamide-based compounds (Králová et al., 2019).

Synthesis of Heterocyclic Compounds 2. The synthesis of 1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole-3-sulfonamide and related compounds can lead to the formation of various heterocyclic structures, such as 2,3,4-trisubstituted 1H-pyrroles, indicating their utility in creating complex organic molecules (Liu et al., 2000).

Biological and Pharmacological Applications 3. Sulfonamide derivatives, similar to the one mentioned, have been evaluated for various biological and pharmacological activities, including inhibitory effects on enzymes and potential applications as antimicrobial and anticancer agents. This suggests a broad scope of biomedical research applications for such compounds (Güzel et al., 2009).

Crystallographic Studies 4. Crystallographic analysis of compounds including sulfonamides has been used to determine molecular structures and interactions, which is vital for understanding the chemical and physical properties of these compounds (Sousa et al., 2001).

Synthetic Methodologies 5. Research into the synthesis of sulfonamide derivatives often involves exploring new synthetic methodologies that can be applied more broadly in organic chemistry. This includes the development of one-pot synthesis methods and water-promoted, palladium-catalyzed reactions, which can enhance efficiency and scalability (Zhiyou et al., 2015).

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrole-3-sulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-13-9-5-6-10-16(13)20-26(24,25)18-15(3)21(4)14(2)17(18)19(23)22-11-7-8-12-22/h5-6,9-10,20H,7-8,11-12H2,1-4H3

InChI Key

JMIGMEFTTINPDE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=C2C(=O)N3CCCC3)C)C)C

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=C2C(=O)N3CCCC3)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDN-0130436;  LDN 0130436;  LDN0130436

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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